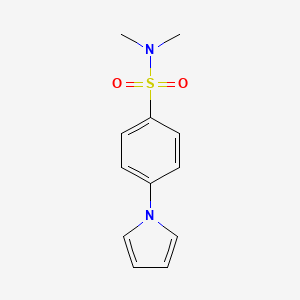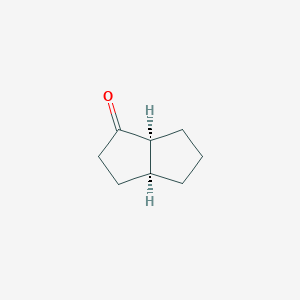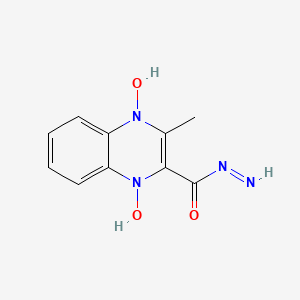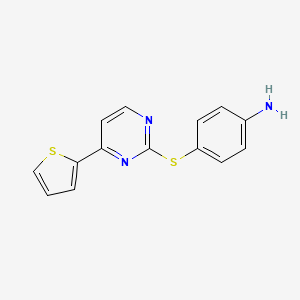
N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic building block .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been achieved by refluxing 2,5-dimethoxytetrahydrofuran/hexane 2,5-dione separately in the presence of acetic acid . Other methods include the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been characterized using various techniques. For instance, compound 25 crystallized in the monoclinic system, and the space group P 2 1 / n, with one molecule in the asymmetric unit, and four in the unit cell, Z = 4 .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied. For example, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides (5a–n) were prepared and new heterocycles underwent thorough characterization and evaluation for antibacterial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and similar compounds have been analyzed. For instance, the 1H NMR of a similar compound showed δ 8.03 (br, 2H, 2NH, D2O-exchange), 6.92 (s, 4H, aromatic-H), 4.16 ppm (s, 4H, 2CH2), 2.50 (s, 6H, 2Me); 13C NMR: δ 206.4 (CO), 148.9, 145.1, 126.4, 125.8, 65.0, 25.3 (aromatic, carbons methylene and methyl carbons); Accurate mass: m/z 220.12 .Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
- Hydrogen-Bond Effect and Molecular Structure : A study by Mansour and Ghani (2013) on a similar compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide, emphasized the importance of hydrogen-bond effects, spectroscopic, and molecular structure investigation. They utilized various analytical methods like FTIR, NMR, UV-Vis, and MS, combined with theoretical calculations (DFT/B3LYP and HF methods) to understand molecular stability, electronic structures, and intramolecular interactions (Mansour & Ghani, 2013).
Synthesis of Novel Derivatives
- Heteroaromatization and Novel Derivatives Synthesis : Hassan et al. (2009) reported on the synthesis of novel Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-e][1,2,4]Triazolo[1,5-c]Pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds were screened for antibacterial and antifungal activities, showing promising results (Hassan et al., 2009).
Anticancer Activity and QSAR Study
- Anticancer Activity : Żołnowska et al. (2018) synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity on various human tumor cell lines. They also conducted apoptotic potential analysis and quantitative structure-activity relationship (QSAR) studies, highlighting the relationship between molecular structure and biological activity (Żołnowska et al., 2018).
Molecular Structure and SAR Study
- Selective Coordination Ability : Mansour (2014) focused on the coordination ability of a sulfamethazine Schiff-base ligand towards copper(II), revealing insights into molecular structures, spectral properties, and structure-activity relationships. The study highlighted how coordination affects antibacterial activity (Mansour, 2014).
Wirkmechanismus
The mechanism of action of “N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide” and similar compounds has been investigated. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-pyrrol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-13(2)17(15,16)12-7-5-11(6-8-12)14-9-3-4-10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXJLLSJWIMNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2730829.png)

![(E)-2-(3-(naphthalen-1-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2730831.png)
![Spiro[2,3,4a,6,7,7a-hexahydrocyclopenta[b][1,4]dithiine-5,2'-oxirane]](/img/structure/B2730835.png)

![Tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate](/img/structure/B2730838.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B2730839.png)
![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)


![7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2730846.png)

